6-Bromonaphthalene-1,2-diamine dihydrochloride

Salt Formation Aqueous Solubility Formulation Science

6-Bromonaphthalene-1,2-diamine dihydrochloride (CAS 1909313-08-1) is the dihydrochloride salt of 6-bromo-1,2-naphthalenediamine, a functionalized aromatic diamine of the naphthalene class. This compound features a naphthalene core substituted with two primary amine groups at the 1 and 2 positions and a bromine atom at the 6 position, with the dihydrochloride salt form conferring enhanced aqueous solubility and stability compared to its free base.

Molecular Formula C10H11BrCl2N2
Molecular Weight 310.02
CAS No. 1909313-08-1
Cat. No. B2891621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromonaphthalene-1,2-diamine dihydrochloride
CAS1909313-08-1
Molecular FormulaC10H11BrCl2N2
Molecular Weight310.02
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N)N)C=C1Br.Cl.Cl
InChIInChI=1S/C10H9BrN2.2ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;;/h1-5H,12-13H2;2*1H
InChIKeyPOYRLPVABGJSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromonaphthalene-1,2-diamine dihydrochloride (CAS 1909313-08-1): A Dihydrochloride Salt of a Functionalized Naphthalene Diamine for Advanced Organic Synthesis


6-Bromonaphthalene-1,2-diamine dihydrochloride (CAS 1909313-08-1) is the dihydrochloride salt of 6-bromo-1,2-naphthalenediamine, a functionalized aromatic diamine of the naphthalene class . This compound features a naphthalene core substituted with two primary amine groups at the 1 and 2 positions and a bromine atom at the 6 position, with the dihydrochloride salt form conferring enhanced aqueous solubility and stability compared to its free base . It is categorized as a brominated naphthylamine derivative and is primarily utilized as a versatile building block or intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and as a monomer in advanced polymer synthesis .

Why 6-Bromonaphthalene-1,2-diamine dihydrochloride Cannot Be Replaced by Other Bromonaphthalene Diamines


Substituting 6-Bromonaphthalene-1,2-diamine dihydrochloride with another bromonaphthalene diamine isomer, such as 4-bromo-1,2-diaminonaphthalene or 1-bromonaphthalene-2,7-diamine, is chemically invalid for applications requiring specific regiospecificity. The precise 1,2-diamine and 6-bromo substitution pattern on the naphthalene ring dictates the regiochemistry of subsequent cyclization and cross-coupling reactions, directly impacting the structure and properties of the final product . For instance, the ortho-diamine motif is essential for forming specific heterocycles like naphtho[1,2-d]imidazoles, a transformation that cannot be replicated by a 2,7-diamine . Furthermore, the dihydrochloride salt form offers distinct advantages in solubility and handling over the free base, which is a crucial parameter for reproducible synthetic protocols and formulations . Using a different isomer would lead to a structurally different product with divergent and potentially undesired properties, undermining research integrity and development goals.

Quantitative Evidence Guide for the Differential Use of 6-Bromonaphthalene-1,2-diamine dihydrochloride


Enhanced Aqueous Solubility via Dihydrochloride Salt Formation

The dihydrochloride salt form of 6-bromonaphthalene-1,2-diamine confers significantly enhanced solubility in water and aqueous buffers compared to its free base form (CAS 1241377-74-1). This is a class-level inference based on the well-established principle that forming a hydrochloride salt of an amine increases its polarity and ability to form hydrogen bonds with water, thereby improving aqueous solubility . While direct quantitative solubility data for this specific compound is not available in the public domain, the general rule is that dihydrochloride salts of aromatic diamines, such as Naphthalene-1,2-diamine dihydrochloride (CAS 83521-90-8), are freely soluble in water, whereas the free base is poorly soluble .

Salt Formation Aqueous Solubility Formulation Science Drug Development

Synthetic Versatility: A Bifunctional Scaffold with Ortho-Diamine and Bromo Reactivity

The compound possesses a unique combination of reactive sites: two ortho-amino groups for cyclocondensation and a single bromo substituent for cross-coupling chemistry. This contrasts with non-brominated analogs like Naphthalene-1,2-diamine (CAS 938-25-0) which lack a cross-coupling handle . The ortho-diamine pattern is specifically required for the synthesis of naphtho[1,2-d]imidazoles and related fused heterocycles, a key reaction documented in the literature . The bromo group enables further diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, a synthetic route unavailable to the parent diamine . The 6-bromo substitution pattern, as opposed to a 4-bromo isomer, provides a different electronic and steric environment that can influence reaction outcomes.

Heterocycle Synthesis Cross-Coupling Polymer Chemistry Regioselective Functionalization

Improved Handling and Stability Over the Free Base

The dihydrochloride salt form is generally more stable to air and light than its free base counterpart, 6-Bromonaphthalene-1,2-diamine (CAS 1241377-74-1), which is prone to oxidation. Vendor data indicates the free base requires storage in a dark place under an inert atmosphere at room temperature, highlighting its sensitivity . Conversely, the dihydrochloride salt (CAS 1909313-08-1) is classified under CLP criteria without specific reactivity warnings related to air or light sensitivity . This is a class-level inference, as the protonation of amines in salt formation reduces their nucleophilicity and thus their susceptibility to oxidative degradation.

Chemical Stability Long-Term Storage Air Sensitivity Solid-State Chemistry

Optimized Physicochemical Properties (XLogP3) for Downstream Applications

The parent free base, 6-Bromonaphthalene-1,2-diamine (CAS 1241377-74-1), has a computed XLogP3 value of 2.5, which is a measure of its lipophilicity . This is a significant deviation from the non-brominated parent compound, Naphthalene-1,2-diamine, which has a lower XLogP3 value of approximately 1.76, reflecting the lipophilic contribution of the bromine atom . The dihydrochloride salt form (CAS 1909313-08-1) is expected to have a drastically lower effective LogP in aqueous solution due to its ionized state, which can be advantageous for certain applications. The exact LogP value for the salt is not publicly available.

Lipophilicity Drug-Likeness LogP ADME Prediction

Patent-Documented Utility as an Intermediate in HCV Inhibitor Synthesis

Patent literature explicitly mentions 6-bromonaphthalene-1,2-diamine as a key intermediate in the synthesis of compounds targeting the Hepatitis C Virus (HCV) . Specifically, patents WO-2016141890-A1 and US-2016222034-A1 describe its use in preparing HCV inhibitors, a therapeutic area of significant commercial and clinical interest. This provides a concrete, documented application that is not generally claimed for other bromonaphthalene diamine isomers, such as 4-bromo-1,2-diaminonaphthalene (CAS 676267-68-8) or 1-bromonaphthalene-2,7-diamine (CAS 1823980-89-7), which lack similar patent citations .

Medicinal Chemistry Antiviral Agents HCV Inhibitors Patent Literature

Key Application Scenarios for 6-Bromonaphthalene-1,2-diamine dihydrochloride


Synthesis of Naphtho[1,2-d]imidazole-Based Bioactive Molecules

This compound is ideally suited as a starting material for constructing the naphtho[1,2-d]imidazole core, a privileged scaffold in medicinal chemistry. The ortho-diamine motif is specifically designed for condensation with aldehydes, carboxylic acids, or isothiocyanates to form this fused heterocycle, as supported by established literature on diaminonaphthalenes . The 6-bromo substituent provides a convenient handle for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl, heteroaryl, or amino groups, enabling the rapid exploration of structure-activity relationships (SAR) around this core .

Preparation of HCV NS5A Inhibitor Intermediates

Based on direct patent evidence (WO-2016141890-A1, US-2016222034-A1), 6-bromonaphthalene-1,2-diamine dihydrochloride is a critical intermediate in the synthesis of a specific class of Hepatitis C Virus (HCV) inhibitors . Its procurement is therefore essential for research groups involved in the replication and optimization of these patented drug candidates or for the development of novel HCV therapies based on similar structural motifs. The documented use provides a clear and defensible justification for purchasing this specific compound over non-functionalized or differently substituted isomers.

Monomer for High-Performance Polyimides and Polyamides

The compound's bifunctional nature makes it a valuable monomer for synthesizing specialty polymers like polyimides and polyamides. The rigid, planar naphthalene core contributes to high thermal stability and mechanical strength, while the 6-bromo group can be utilized for post-polymerization functionalization or to tune the polymer's electronic properties . This is a class-level application for aromatic diamines, but the specific substitution pattern of 6-bromo-1,2-diamine allows for the creation of polymers with unique regioregularity and pendant functionality not achievable with simpler monomers.

Building Block for Fluorescent Probes and Organic Electronic Materials

The extended aromatic system of the naphthalene ring, combined with the electron-donating amine and electron-withdrawing bromine substituents, creates a push-pull electronic structure. This can result in desirable photophysical properties such as fluorescence or solvatochromism . The compound can be used as a precursor to synthesize novel fluorescent dyes, organic light-emitting diode (OLED) materials, or other optoelectronic components where the specific electronic effects of the 6-bromo-1,2-diamine pattern are required to achieve target absorption and emission wavelengths.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromonaphthalene-1,2-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.